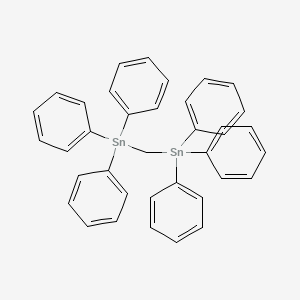
Methylenebis(triphenylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylenebis(triphenylstannane) can be synthesized through the reaction of triphenyltin chloride with methylene chloride in the presence of a base. The reaction typically involves the following steps:
- Dissolution of triphenyltin chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of methylene chloride to the solution.
- Introduction of a base, such as sodium hydride, to facilitate the reaction.
- Stirring the reaction mixture at a controlled temperature to ensure complete reaction.
- Purification of the product through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for methylenebis(triphenylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methylenebis(triphenylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.
Reduction: Reduction reactions can yield triphenyltin hydride.
Substitution: The methylene bridge allows for substitution reactions, where one or more phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Triphenyltin oxide derivatives.
Reduction: Triphenyltin hydride.
Substitution: Various substituted triphenyltin compounds, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methylenebis(triphenylstannane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and radical reactions.
Biology: The compound’s organotin structure makes it a subject of study for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: Methylenebis(triphenylstannane) is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of methylenebis(triphenylstannane) involves its ability to form stable carbon-tin bonds, which can participate in radical reactions. The compound can transfer phenyl groups to other molecules, facilitating various chemical transformations. Its molecular targets include organic substrates with reactive functional groups, and the pathways involved often include radical intermediates.
Vergleich Mit ähnlichen Verbindungen
Triphenyltin hydride: Similar in structure but contains a hydrogen atom instead of a methylene bridge.
Triphenyltin chloride: Contains a chloride atom instead of a methylene bridge.
Triphenyltin acetate: Contains an acetate group instead of a methylene bridge.
Uniqueness: Methylenebis(triphenylstannane) is unique due to its methylene bridge, which allows for additional reactivity and the potential for forming more complex structures. This distinguishes it from other triphenyltin compounds that lack this bridging feature.
Eigenschaften
CAS-Nummer |
71828-34-7 |
|---|---|
Molekularformel |
C37H32Sn2 |
Molekulargewicht |
714.1 g/mol |
IUPAC-Name |
triphenyl(triphenylstannylmethyl)stannane |
InChI |
InChI=1S/6C6H5.CH2.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;1H2;; |
InChI-Schlüssel |
IOMMVNDFAUOFEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


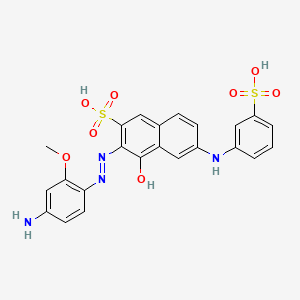
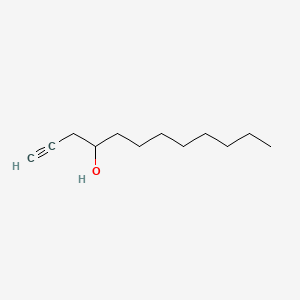
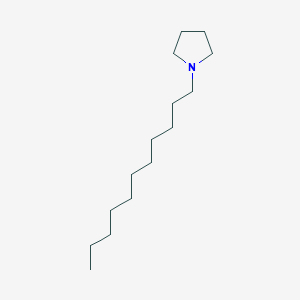
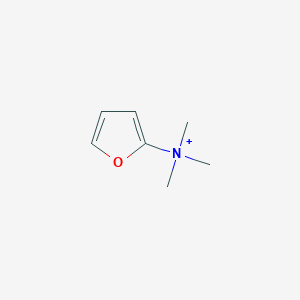
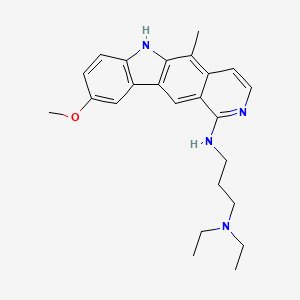
![9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane](/img/structure/B14454048.png)
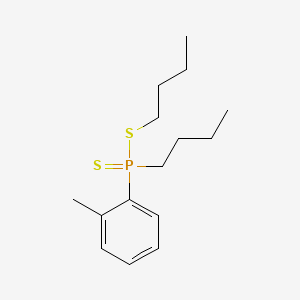
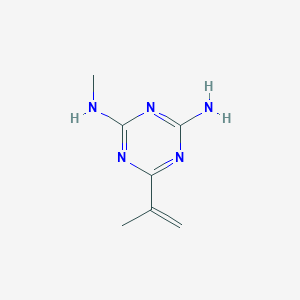

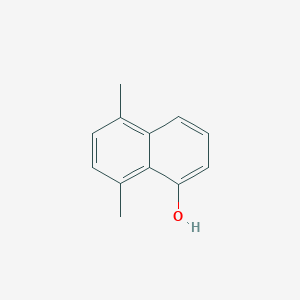
![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)
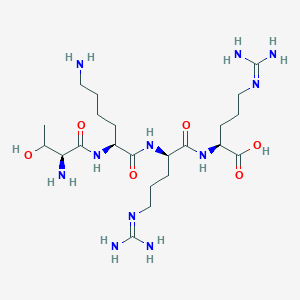
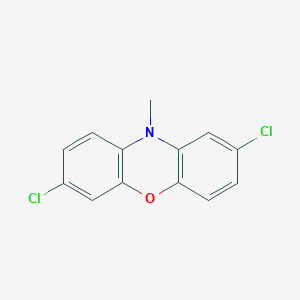
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
